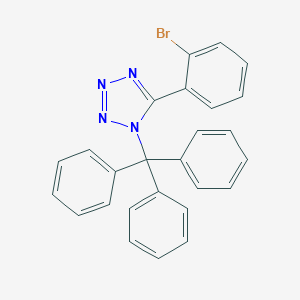

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJZQFKDOBODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443605 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143945-72-6 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway from 2-bromobenzonitrile, including experimental protocols and characterization of the key intermediate, 5-(2-bromophenyl)-1H-tetrazole.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction between 2-bromobenzonitrile and an azide source. The resulting 5-(2-bromophenyl)-1H-tetrazole is then protected with a triphenylmethyl (trityl) group to yield the final product. The triphenylmethyl group is a bulky protecting group often used for nitrogen-containing heterocycles.[1]

Figure 1: Synthesis pathway of the target compound.

Experimental Protocols

Synthesis of 5-(2-Bromophenyl)-1H-tetrazole

This protocol is adapted from a patented procedure.

Materials:

-

2-Bromobenzonitrile

-

Zinc chloride (ZnCl₂)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 50-mL glass reactor equipped with a thermometer and a reflux condenser, combine 2-bromobenzonitrile (8.83 g, 48.5 mmol), zinc chloride (7.27 g, 53.4 mmol), sodium azide (6.94 g, 106.8 mmol), and 10 mL of DMF.

-

Stir the mixture and heat to an internal temperature of 100-110°C.

-

Maintain the reaction at this temperature for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product. While the specific work-up is not detailed in this source, a typical procedure would involve cooling the mixture, acidifying with an aqueous acid solution to precipitate the product, followed by filtration, washing with water, and drying. This process yields high-purity white crystals of 5-(2-bromophenyl)-1H-tetrazole.

Synthesis of this compound

This is a general procedure for the N-tritylation of tetrazoles.

Materials:

-

5-(2-Bromophenyl)-1H-tetrazole

-

Triphenylmethyl chloride (Trityl chloride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 5-(2-bromophenyl)-1H-tetrazole in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath (0-5°C).

-

Add triethylamine (approximately 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Add triphenylmethyl chloride (approximately 1.1 to 1.3 equivalents) portion-wise, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 to 10 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by crystallization or column chromatography.

Figure 2: Experimental workflow for the synthesis.

Characterization Data

5-(2-Bromophenyl)-1H-tetrazole

The characterization data for the intermediate, 5-(2-bromophenyl)-1H-tetrazole, is summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrN₄ |

| Molecular Weight | 225.05 g/mol |

| Appearance | White to brown solid |

| Melting Point | 178-179 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.58-7.61 (m, 2H), 7.72 (bd, J = 7.2 Hz, 1H), 7.88 (bd, J = 7.5 Hz, 1H) ppm |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 121.7, 126.4, 128.1, 131.9, 132.6, 133.5, 154.6 ppm |

This compound

| Property | Value |

| CAS Number | 143945-72-6 |

| Molecular Formula | C₂₆H₁₉BrN₄ |

| Molecular Weight | 467.36 g/mol |

| Boiling Point | 623.2±65.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Flash Point | 330.7±34.3 °C |

Note on Isomers: The tritylation of 5-substituted tetrazoles can result in the formation of two regioisomers, with the triphenylmethyl group attached to either the N1 or N2 position of the tetrazole ring. The reaction conditions and the nature of the substituent at the 5-position can influence the isomeric ratio. Separation and characterization of the individual isomers may be necessary. For some related structures, the trityl group has been found to be attached to the N-2 nitrogen atom of the tetrazole ring.[2]

Safety Information

-

2-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Sodium Azide: Highly toxic. May form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

-

Zinc Chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

-

Triphenylmethyl Chloride: Causes skin irritation and serious eye irritation.

-

Tetrazoles: Many tetrazole derivatives are of interest for their biological activity and may have toxicological properties that are not fully characterized. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. The information presented is based on currently accessible data, a significant portion of which is derived from computational predictions.

Core Physicochemical Properties

The known physicochemical data for this compound is limited, with most parameters being computationally predicted rather than experimentally determined. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₉BrN₄ | [1][2][3] |

| Molecular Weight | 467.36 g/mol | [1][2][3] |

| CAS Number | 143945-72-6 | [1][2][3] |

| Boiling Point | 623.2 ± 65.0 °C (Predicted) | [1] |

| Density | 1.33 g/cm³ (Predicted) | [1] |

Note: It is crucial to distinguish this compound from the structurally similar and more extensively studied 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (CAS No. 124750-51-2), which is a well-known intermediate in the synthesis of sartans, a class of antihypertensive drugs.

Experimental Protocols

For the related compound, 5-(2-Bromophenyl)-1H-tetrazole, a precursor to the title compound, synthesis can be achieved via a silica-supported sulfuric acid-catalyzed [3+2] cycloaddition of 2-bromobenzonitrile and sodium azide[4]. The subsequent N-alkylation with triphenylmethyl chloride would yield the final product, though a specific protocol for this step is not provided in the searched literature.

General methodologies for characterizing tetrazole derivatives often involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. For tetrazoles, the chemical shift of the tetrazole carbon in ¹³C-NMR is indicative of the N1 or N2 substitution pattern[5].

-

Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the nitrile (C≡N) stretching band and the appearance of N-H or other characteristic tetrazole ring vibrations can confirm the formation of the tetrazole ring from a nitrile precursor[6][7].

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[5].

-

Melting Point Analysis: To assess purity. The un-tritylated precursor, 5-(2-Bromophenyl)-1H-tetrazole, has a reported melting point of 182-184 °C[8].

Signaling Pathways and Experimental Workflows

There is no information available in the searched literature regarding the involvement of this compound in any biological signaling pathways or its use in specific experimental workflows relevant to drug development. Its structural similarity to intermediates of angiotensin II receptor blockers (sartans) suggests a potential, though unexplored, role in contexts related to the renin-angiotensin system.

Due to the absence of defined signaling pathways or experimental workflows for this specific compound, a visual representation using Graphviz cannot be generated.

References

- 1. This compound | 143945-72-6 [amp.chemicalbook.com]

- 2. This compound,(CAS# 143945-72-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound | 143945-72-6 [chemicalbook.com]

- 4. 5-(2-溴苯)-1H-四唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-(2-ブロモフェニル)-1H-テトラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectroscopic information and experimental protocols.

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is computationally generated and serves as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.80 | Multiplet | 1H | Aromatic H (Bromophenyl) |

| 7.30 - 7.50 | Multiplet | 3H | Aromatic H (Bromophenyl) |

| 7.10 - 7.30 | Multiplet | 9H | Aromatic H (Trityl) |

| 6.90 - 7.10 | Multiplet | 6H | Aromatic H (Trityl) |

Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C-Tetrazole |

| 141.0 | Quaternary C (Trityl) |

| 133.0 | C-Br |

| 132.0 - 128.0 | Aromatic C (Bromophenyl & Trityl) |

| 125.0 | Aromatic C (Bromophenyl) |

| 83.0 | Quaternary C (Trityl) |

Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

Synthetic Pathway

The synthesis of this compound typically involves a [3+2] cycloaddition reaction to form the tetrazole ring, followed by the protection of the tetrazole with a triphenylmethyl group.

NMR Analysis Workflow

The general workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy is outlined below.

Crystal Structure Analysis of a Key Pharmaceutical Intermediate: A Technical Guide

An In-depth Examination of 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to cover the crystal structure of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole. However, a thorough search of crystallographic databases and scientific literature revealed no publicly available crystal structure data for this specific compound.

Revised Focus: In light of this, the focus of this technical guide has been shifted to a structurally similar and pharmaceutically significant compound, 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole . This molecule is a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans), a class of antihypertensive drugs. The triphenylmethyl (trityl) group is employed as a protecting group for the tetrazole ring during synthesis. Significantly, crystallographic studies have revealed the existence of at least two polymorphic forms of this compound, the analysis of which provides crucial insights for drug manufacturing and formulation.

Crystallographic Data of Polymorphs

The crystal structure of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole has been determined by single-crystal X-ray diffraction, revealing the existence of two distinct polymorphic forms, herein referred to as Phase A and Phase B. Both polymorphs crystallize in the monoclinic space group P21/c but exhibit different unit cell parameters.

Table 1: Crystal Data and Structure Refinement for Polymorphs of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [1]

| Parameter | Phase A | Phase B |

| Empirical Formula | C₃₃H₂₅BrN₄ | C₃₃H₂₅BrN₄ |

| Formula Weight | 557.49 | 557.49 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 10.038(3) | 12.589(3) |

| b (Å) | 18.652(5) | 17.012(4) |

| c (Å) | 14.735(4) | 12.879(3) |

| β (°) | 107.01(3) | 98.47(3) |

| Volume (ų) | 2638.9(12) | 2726.5(11) |

| Z | 4 | 4 |

Table 2: Selected Bond Lengths for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

| Bond | Length (Å) |

| Br(1)-C(33) | 1.945(4) |

| N(1)-N(2) | 1.365(4) |

| N(2)-N(3) | 1.300(4) |

| N(3)-N(4) | 1.356(4) |

| N(4)-C(14) | 1.332(5) |

| N(1)-C(14) | 1.341(5) |

| N(2)-C(15) | 1.487(4) |

Table 3: Selected Bond Angles for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

| Angle | Degree (°) |

| N(3)-N(2)-N(1) | 107.5(3) |

| N(3)-N(2)-C(15) | 125.7(3) |

| N(1)-N(2)-C(15) | 126.8(3) |

| C(14)-N(1)-N(2) | 108.0(3) |

| C(14)-N(4)-N(3) | 108.5(3) |

| N(2)-N(3)-N(4) | 109.5(3) |

| N(4)-C(14)-N(1) | 106.4(3) |

Table 4: Selected Torsion Angles for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

| Torsion Angle | Degree (°) |

| C(2)-C(1)-C(7)-C(8) | -53.0(6) |

| C(6)-C(1)-C(7)-C(12) | -54.3(6) |

| C(1)-C(2)-C(3)-C(4) | 0.9(7) |

| C(7)-C(8)-C(9)-C(10) | -0.4(7) |

Experimental Protocols

Synthesis of 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole

The synthesis of the title compound is a multi-step process, which is outlined below.

Step 1: Tritylation of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole A solution of 5-(4’-Methylbiphenyl-2-yl)-1H-tetrazole (10.0 mmol) in anhydrous tetrahydrofuran (THF) is prepared. To this solution, triethylamine (12.0 mmol) is added, followed by the portion-wise addition of triphenylmethyl chloride (trityl chloride, 11.0 mmol) at room temperature. The reaction mixture is stirred for 12-16 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude tritylated product, which is used in the next step without further purification.

Step 2: Bromination The crude 5-(4'-methylbiphenyl-2-yl)-2-trityl-2H-tetrazole (10.0 mmol) is dissolved in a suitable solvent such as carbon tetrachloride. To this solution, N-bromosuccinimide (NBS, 11.0 mmol) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) are added. The mixture is refluxed for 4-6 hours under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole as a solid.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound.

-

Phase A: Obtained from a solution in ethyl acetate.

-

Phase B: Obtained from a solution in a mixed solvent system, such as dichloromethane and petroleum ether.

Data Collection and Refinement: A single crystal of suitable dimensions is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 173 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods using software such as SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

Caption: Synthetic and analytical workflow for 5-[4'-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

References

Mechanism of [3+2] cycloaddition for 5-substituted 1H-tetrazole synthesis

An In-depth Technical Guide to the Mechanism of [3+2] Cycloaddition for 5-Substituted 1H-Tetrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the [3+2] cycloaddition reaction for synthesizing 5-substituted 1H-tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science. Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, enhancing metabolic stability and bioavailability in drug candidates.[1][2][3] The cycloaddition between nitriles and azides stands as the most proficient and widely utilized route for their synthesis.[1][4] This document details the underlying mechanisms, the role of various catalytic systems, quantitative data on reaction parameters, and detailed experimental protocols.

Core Reaction Mechanism: Concerted vs. Stepwise Pathways

The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition. However, the precise mechanism has been a subject of investigation, with evidence pointing towards different pathways depending on the nature of the azide species and reaction conditions.[5]

-

Concerted [3+2] Cycloaddition : When organic azides are used with highly activated nitriles, the reaction is generally accepted to proceed through a traditional, concerted [3+2] cycloaddition mechanism.[5] This pathway involves a single transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously.

-

Stepwise Mechanism with Nitrile Activation : Density functional theory (DFT) calculations suggest that when azide salts (e.g., NaN₃) are used, particularly in the presence of a proton source, the reaction may proceed through a stepwise pathway.[5] This proposed mechanism involves an initial activation of the nitrile, leading to the formation of an imidoyl azide intermediate, which subsequently undergoes cyclization to yield the tetrazole ring.[5] The activation barriers for this pathway strongly correlate with the electron-withdrawing potential of the substituent on the nitrile.[5]

Below is a diagram illustrating the two proposed mechanistic pathways.

References

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Role of the triphenylmethyl (trityl) group in tetrazole synthesis

An In-depth Technical Guide on the Role of the Triphenylmethyl (Trityl) Group in Tetrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids in drug candidates, which enhances metabolic stability and other pharmacokinetic properties.[1][2] Its synthesis, however, often requires strategic chemical maneuvering to ensure correct functionalization and regioselectivity. The triphenylmethyl (trityl) group plays a pivotal, multifaceted role in these synthetic strategies, acting as a robust protecting group, a regiochemical director, and a key component in advanced multicomponent reactions. This technical guide provides a comprehensive overview of the trityl group's application in tetrazole synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Trityl Group as a Strategic Protecting Group

The acidic proton on the 1H-tetrazole ring necessitates protection during many synthetic transformations to prevent unwanted side reactions. The trityl group is a widely used N-protecting group due to its steric bulk and its stability in basic conditions, while being readily cleavable under acidic or specific reductive conditions.[1][3] This orthogonal reactivity is crucial in the multi-step synthesis of complex molecules, such as the 'sartan' class of cardiovascular drugs.[1][3][4]

The introduction of the trityl group (tritylation) is typically achieved by reacting the 5-substituted-1H-tetrazole with a trityl halide (e.g., trityl chloride) or triphenylmethanol in the presence of a base.[5][6] The general workflow involving the trityl group follows a protect-synthesize-deprotect strategy, which allows for modifications at other positions of the molecule without disturbing the tetrazole core.

References

- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rua.ua.es [rua.ua.es]

- 5. researchgate.net [researchgate.net]

- 6. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 5-(2-Bromophenyl)-1H-tetrazole, a key intermediate in the development of various pharmaceutical compounds. The document details the essential starting materials, reaction mechanisms, and experimental protocols, supported by quantitative data and a visual representation of the synthetic pathway.

Core Synthesis Pathway: [3+2] Cycloaddition

The most prevalent and direct method for synthesizing 5-(2-Bromophenyl)-1H-tetrazole is through a [3+2] cycloaddition reaction. This reaction involves the coupling of an organic nitrile with an azide source.[1][2] For the target molecule, the specific starting materials are 2-bromobenzonitrile and an azide, most commonly sodium azide (NaN₃) .[3]

This cycloaddition is a powerful and versatile method for the formation of the tetrazole ring, a functional group of significant interest in medicinal chemistry due to its role as a bioisosteric replacement for carboxylic acids.[4] The reaction can be facilitated through various catalytic systems and reaction conditions, which influence the reaction's efficiency, yield, and environmental impact.

Experimental Protocols and Quantitative Data

The synthesis of 5-substituted-1H-tetrazoles, including 5-(2-Bromophenyl)-1H-tetrazole, has been explored under diverse experimental conditions. These variations often involve different catalysts, solvents, and energy sources to optimize the reaction. Below are detailed experimental protocols derived from the literature, followed by a comparative table of quantitative data.

General Experimental Protocol

A typical experimental procedure involves the following steps:

-

To a solution of the nitrile (e.g., 2-bromobenzonitrile) in a suitable solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO), sodium azide is added.[3]

-

A catalyst, if employed, is then introduced to the reaction mixture.[3]

-

The mixture is heated to a specific temperature for a designated period, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[3][5]

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified. This often involves acidification with an acid like HCl, followed by extraction with an organic solvent such as ethyl acetate.[3][5]

Catalytic Systems

Various catalysts have been shown to effectively promote the [3+2] cycloaddition for tetrazole synthesis. These include:

-

Amine Salts: Amine salts can catalyze the reaction under mild conditions.[1]

-

Metal Salts: Lewis acids such as zinc, copper, cobalt, and nickel salts have been successfully employed as catalysts.[3][6][7][8] For instance, the use of cupric sulfate pentahydrate (CuSO₄·5H₂O) in DMSO has been reported to give excellent yields.[3]

-

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts like nano-TiCl₄·SiO₂ have been investigated.[9]

The choice of catalyst and solvent system can significantly impact the reaction rate and yield.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 5-substituted-1H-tetrazoles, providing a comparative overview of different methodologies.

| Starting Nitrile | Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Sodium Azide | Pyridine Hydrochloride | DMF | 110 | 8 | 84 | [1] |

| Benzonitrile | Sodium Azide | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 98 | [3][5] |

| Benzonitrile | Sodium Azide | Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | Good | [9] |

| Aromatic Nitriles | Sodium Azide | Co-Ni/Fe₃O₄@MMSHS | - | - | 0.13-0.73 | up to 98 | [7] |

| Benzonitrile | Sodium Azide | Cobalt(II) complex | Methanol | Reflux | - | Near quantitative | [8] |

Synthetic Pathway Visualization

The logical workflow for the synthesis of 5-(2-Bromophenyl)-1H-tetrazole from its primary starting materials via the [3+2] cycloaddition reaction is depicted below.

Caption: Synthetic pathway for 5-(2-Bromophenyl)-1H-tetrazole.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.org.za [scielo.org.za]

An In-depth Technical Guide to 5-(2-Bromophenyl)-1H-tetrazole (CAS 73096-42-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-1H-tetrazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrazole ring appended to a brominated phenyl group, makes it a versatile building block for the synthesis of more complex molecules. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a feature that is frequently exploited in the design of therapeutic agents to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the known properties, spectra, and synthetic methodologies related to this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-(2-Bromophenyl)-1H-tetrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and medicinal chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73096-42-1 | [1] |

| Molecular Formula | C₇H₅BrN₄ | [1] |

| Molecular Weight | 225.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 180-185 °C | [2] |

| Boiling Point | 389.3 °C (Predicted) | |

| Density | 1.8047 g/cm³ (Rough Estimate) | |

| Solubility | Moderately soluble in polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 5-(2-Bromophenyl)-1H-tetrazole. Below is a summary of the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl group. Due to the ortho-bromo substitution, these protons will exhibit complex splitting patterns in the aromatic region of the spectrum. The acidic proton on the tetrazole ring may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the single carbon atom of the tetrazole ring. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and quadrupolar effects.

While specific peak lists are not consistently available across all public sources, a representative set of chemical shifts for a related compound, 5-(4-bromophenyl)-1H-tetrazole, in DMSO-d₆ shows aromatic proton signals around 7.8-8.0 ppm and carbon signals for the phenyl ring between 123 and 133 ppm, with the tetrazole carbon appearing around 155 ppm[3]. It is expected that the ortho-substitution in 5-(2-Bromophenyl)-1H-tetrazole would lead to a more complex aromatic region in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(2-Bromophenyl)-1H-tetrazole would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H bond of the tetrazole ring.

-

C=N and N=N stretching: Vibrations of the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of 5-(2-Bromophenyl)-1H-tetrazole would show a molecular ion peak corresponding to its molecular weight (225.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of 5-substituted-1H-tetrazoles in mass spectrometry often involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring[4].

Synthesis

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles, including 5-(2-Bromophenyl)-1H-tetrazole, is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide[1][5].

General Experimental Protocol: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole

This protocol is a generalized procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

-

2-Bromobenzonitrile

-

Sodium azide (NaN₃)

-

A suitable Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), water, or toluene)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzonitrile (1 equivalent) in the chosen solvent.

-

Add sodium azide (1.5-3 equivalents) and the Lewis acid catalyst (e.g., 1-2 equivalents of ammonium chloride) to the solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the tetrazole ring and should be performed in a well-ventilated fume hood as it can generate hydrazoic acid, which is toxic and explosive.

-

The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-Bromophenyl)-1H-tetrazole.

Safety Precautions: Sodium azide and hydrazoic acid are highly toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

While specific biological data for 5-(2-Bromophenyl)-1H-tetrazole is not extensively reported in publicly available literature, the tetrazole moiety is a well-established pharmacophore in drug discovery.

Tetrazole as a Carboxylic Acid Bioisostere

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group[6]. This means that it can mimic the acidic properties and spatial arrangement of a carboxylic acid, allowing it to interact with similar biological targets. The key advantages of this substitution include:

-

Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.

-

Enhanced Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.

-

Modulation of pKa: The pKa of the tetrazole proton is similar to that of a carboxylic acid proton, allowing it to maintain similar ionization states at physiological pH.

Potential Therapeutic Applications

Given the known activities of other tetrazole-containing compounds, 5-(2-Bromophenyl)-1H-tetrazole could be investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory activity: Many tetrazole derivatives have shown promise as anti-inflammatory agents[7].

-

Antibacterial and Antifungal activity: The tetrazole nucleus is a component of several antimicrobial drugs.

-

Anticancer activity: Certain tetrazole compounds have been evaluated for their potential as anticancer agents.

However, it is crucial to note that these are general properties of the tetrazole class of compounds, and specific experimental validation for 5-(2-Bromophenyl)-1H-tetrazole is required to ascertain its biological activity profile. No specific signaling pathways involving this particular compound have been identified in the reviewed literature.

Conclusion

5-(2-Bromophenyl)-1H-tetrazole is a valuable chemical entity with potential applications in pharmaceutical research and development. Its synthesis is well-established, and its physicochemical properties are reasonably well-characterized. The presence of the tetrazole ring suggests its potential as a carboxylic acid bioisostere, a strategy widely used in drug design. Further research is warranted to explore the specific biological activities of this compound and to elucidate its potential roles in modulating biological pathways. This technical guide provides a solid foundation for researchers and scientists interested in utilizing 5-(2-Bromophenyl)-1H-tetrazole in their work.

References

- 1. 5-(2-Bromophenyl)-1H-tetrazole 98 73096-42-1 [sigmaaldrich.com]

- 2. scielo.org.za [scielo.org.za]

- 3. rsc.org [rsc.org]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. 5-(2-Bromophenyl)-1H-tetrazole 98 73096-42-1 [sigmaaldrich.com]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Stability and Storage of Trityl-Protected Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trityl-protected tetrazoles. Due to the limited availability of direct, quantitative stability studies in peer-reviewed literature, this guide synthesizes information from deprotection protocols, studies on the tetrazole core, and general principles of chemical stability. It outlines the primary factors influencing the degradation of these compounds and provides best-practice recommendations for their handling and storage to ensure compound integrity. Furthermore, detailed experimental protocols are presented to enable researchers to conduct their own stability assessments.

Executive Summary

Trityl-protected tetrazoles are crucial intermediates in medicinal chemistry, particularly in the synthesis of sartan-class drugs. The trityl (triphenylmethyl) group, while effective as a protecting group for the acidic proton of the tetrazole ring, imparts specific vulnerabilities to the molecule. The stability of trityl-protected tetrazoles is primarily influenced by pH, temperature, and light. The linkage between the trityl group and the tetrazole nitrogen is highly susceptible to acid-catalyzed cleavage and can also be cleaved under specific basic or reductive conditions. The tetrazole ring itself possesses inherent thermal and photochemical sensitivities.

Optimal storage involves maintaining the compound in a solid state at low temperatures (2-8°C for short-term, -20°C for long-term), under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, and protected from light. The following sections provide a detailed analysis of stability factors, storage recommendations, and protocols for stability testing.

Factors Influencing Stability

The primary degradation pathway for trityl-protected tetrazoles is the cleavage of the N-trityl bond, resulting in the corresponding 5-substituted-1H-tetrazole and a trityl derivative (e.g., triphenylmethanol).

pH Sensitivity

The N-trityl bond is notoriously acid-labile. The mechanism involves protonation of a nitrogen atom on the tetrazole ring, which facilitates the departure of the highly stable trityl cation.[1]

-

Acidic Conditions: Exposure to even mild protic acids (e.g., acetic acid, formic acid) or Lewis acids can cause rapid deprotection.[1][2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid will lead to near-instantaneous cleavage.[3]

-

Neutral Conditions: The compounds are generally stable at neutral pH, provided moisture is excluded.

-

Basic Conditions: While generally considered more stable under basic conditions, reports have shown that unusual detritylation can occur, for instance, with aqueous sodium hydroxide in methanol.[4] Therefore, prolonged exposure to strong aqueous bases should be avoided.

Thermal Stability

The tetrazole ring is a high-nitrogen heterocycle with a significant positive enthalpy of formation, making it susceptible to thermal decomposition.[5][6]

-

Elevated Temperatures: Heating can induce the elimination of molecular nitrogen (N₂) from the tetrazole ring, leading to the formation of highly reactive nitrilimines or other degradation products.[7][8] Unprotected tetrazoles can decompose explosively when heated above their melting point.[9] While the trityl group may alter the specific decomposition temperature, the inherent instability of the core ring system remains a concern. Storage at elevated temperatures should be strictly avoided.

Photostability

Heterocyclic aromatic compounds with a high nitrogen content tend to have lower photostability.[10]

-

UV/Visible Light Exposure: Photolysis of tetrazole derivatives can induce ring cleavage and the formation of various photoproducts.[5] Exposure to direct sunlight or strong artificial light, particularly UV light, may lead to degradation over time.

Reductive and Oxidative Stability

-

Reductive Cleavage: The trityl group can be removed under various reductive conditions, such as with lithium powder and naphthalene or indium metal in methanol.[11][12][13] Contact with strong reducing agents should be avoided during storage.

-

Oxidative Stability: While less documented for this specific class, high-nitrogen compounds can be sensitive to strong oxidizing agents. Generic safety protocols advise keeping them away from such materials.[14]

Recommended Storage and Handling

Based on the stability profile, the following conditions are recommended to maximize the shelf-life of trityl-protected tetrazoles.

| Parameter | Recommendation | Rationale |

| Physical State | Solid | Stability is significantly greater in the solid state than in solution. |

| Temperature | Short-Term: 2-8°C Long-Term: -20°C | Minimizes the risk of thermal decomposition of the tetrazole ring. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis and oxygen to prevent potential long-term oxidative degradation. |

| Light | Protect from Light | Store in amber glass vials or in a dark location (e.g., inside a light-proof box) to prevent photochemical degradation. |

| Container | Tightly-Sealed Glass Vial | Prevents ingress of moisture and atmospheric oxygen. Glass is preferred over plastic for long-term storage of solids. |

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Handle the compound quickly and reseal the container promptly under an inert atmosphere.

Quantitative Stability Data (Illustrative Example)

No specific, publicly available long-term stability data for trityl-protected tetrazoles was identified. The table below is an illustrative template demonstrating how data from a formal stability study, such as an accelerated study according to ICH guidelines, would be presented.[15] Researchers should generate data for their specific molecule of interest.

Table 1: Illustrative Accelerated Stability Data for Compound X (40°C / 75% Relative Humidity)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| T = 0 | 99.8 | 0.15 | White Crystalline Solid |

| T = 1 Month | 99.1 | 0.85 | White Crystalline Solid |

| T = 3 Months | 97.5 | 2.45 | Off-White Solid |

| T = 6 Months | 94.2 | 5.75 | Pale Yellow Solid |

Experimental Protocols for Stability Assessment

To understand the intrinsic stability of a specific trityl-protected tetrazole, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated testing.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method for a novel trityl-protected tetrazole.

Materials:

-

Trityl-protected tetrazole compound

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

pH meter, oven, photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in ACN.

-

Stress Conditions: For each condition, a sample and a control (stored at 5°C, protected from light) are prepared. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Dilute stock solution with 0.1 M HCl and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at 60°C.

-

Base Hydrolysis: Dilute stock solution with 0.1 M NaOH and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at 60°C.

-

Oxidation: Dilute stock solution with 3% H₂O₂ and ACN/water to a final concentration of 0.1 mg/mL in 50% ACN. Store at room temperature.

-

Thermal Degradation (Solid): Place 5-10 mg of solid compound in an oven at 70°C.

-

Thermal Degradation (Solution): Store a sample of the stock solution at 70°C.

-

Photodegradation: Expose a solution (0.1 mg/mL in 50% ACN) to light in a photostability chamber as per ICH Q1B guidelines. Wrap a control sample in aluminum foil.

-

-

Time Points: Collect samples at 0, 2, 8, 24, and 48 hours. For solid-state thermal, extend time points as needed.

-

Analysis: Analyze all samples by a suitable, validated reverse-phase HPLC method. A typical starting method could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in ACN

-

Gradient: 50% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

-

Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed (as % area). Identify major degradants using techniques like LC-MS/MS and NMR if necessary.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability of trityl-protected tetrazoles.

Caption: Overview of the synthesis and deprotection of trityl-tetrazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. rua.ua.es [rua.ua.es]

- 12. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. researchgate.net [researchgate.net]

Bioisosteric properties of the tetrazole ring in medicinal chemistry

An In-Depth Technical Guide to the Bioisosteric Properties of the Tetrazole Ring in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bioisosterism in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profile of a lead compound. Among the various bioisosteric replacements, the tetrazole ring stands out as a highly successful mimic of the carboxylic acid functional group.[1][2][3][4]

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom.[2][5] Its utility in drug design stems from its ability to replicate the acidic nature and hydrogen-bonding capabilities of a carboxylic acid while offering distinct advantages, such as enhanced metabolic stability and improved lipophilicity.[5][6][7] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, most notably in the "sartan" class of angiotensin II receptor antagonists like Losartan and Valsartan.[5][8] This guide provides a comprehensive overview of the physicochemical and biological properties of the tetrazole ring as a carboxylic acid bioisostere, along with relevant experimental protocols and pathway visualizations.

Physicochemical Properties: A Quantitative Comparison

The success of the tetrazole ring as a carboxylic acid surrogate is rooted in their comparable physicochemical properties, particularly their acidity (pKa) and lipophilicity (logP/logD).

Acidity (pKa)

The pKa of a functional group is critical as it determines the ionization state at physiological pH (around 7.4), which in turn influences receptor binding and solubility. 5-substituted-1H-tetrazoles exhibit pKa values that are remarkably similar to those of carboxylic acids, typically falling within the 4.5 to 4.9 range.[7][9] This ensures that, like carboxylates, tetrazolates are the predominant species in the physiological environment, enabling them to engage in similar ionic interactions with biological targets.[10]

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While generally considered more lipophilic than the corresponding carboxylic acids, the difference is often nuanced.[11] The tetrazole ring can increase the overall lipophilicity of a molecule, which may enhance membrane permeability and bioavailability.[5] However, comparative studies show that while pKa and logD7.4 values can be similar, the tetrazole may exhibit lower permeability in certain assays, suggesting that factors beyond simple lipophilicity, such as desolvation energy, play a significant role.[11]

Data Summary

The following tables summarize the comparative physicochemical properties of representative carboxylic acids and their tetrazole bioisosteres.

Table 1: Comparison of pKa and Lipophilicity

| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid vs. 5-Phenyl-1H-tetrazole | -COOH | 4.2 | 1.87 | -1.33 | [11] |

| -CN4H | 4.5 | 1.74 | -1.45 | [11] | |

| Compound 7 vs. Compound 8 | -COOH | 6.52 | 1.09 | N/A | [12] |

| | -CN4H | 5.77 | 0.72 | N/A |[12] |

Note: Data is compiled from various sources and specific values can vary based on the molecular scaffold and experimental conditions.

Biological and Pharmacokinetic Properties

The substitution of a carboxylic acid with a tetrazole ring can profoundly impact a molecule's biological activity and pharmacokinetic profile.

Metabolic Stability

A primary driver for using tetrazoles is their enhanced metabolic stability.[5][7][13] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potentially reactive acyl glucuronide metabolites.[14] The tetrazole ring is resistant to many of these common metabolic degradation pathways, often resulting in a longer half-life and improved in vivo efficacy.[5][7]

Receptor Interactions and Biological Activity

The tetrazolate anion can effectively mimic the carboxylate group in forming critical hydrogen bonds and ionic interactions within a receptor's binding site.[10] However, the geometry of the tetrazole ring is different; the hydrogen bond environment extends further from the core of the molecule by approximately 1.2 Å compared to a carboxylate.[10] This requires a degree of flexibility in the protein binding site to accommodate the tetrazole.[10] This structural difference can sometimes lead to altered potency or selectivity. For instance, in the development of the angiotensin II receptor antagonist Losartan, the tetrazole-containing compound demonstrated a significant increase in potency over its carboxylic acid precursor.[9]

The tetrazole moiety is present in drugs with a wide array of pharmacological activities, including antihypertensive, antibacterial, antifungal, anticancer, and antiviral effects.[2][5][6][15]

Visualization of Pathways and Workflows

Bioisosteric Replacement Workflow

The logical workflow for evaluating a tetrazole as a carboxylic acid bioisostere involves synthesis, physicochemical characterization, and a cascade of biological assays.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cora.ucc.ie [cora.ucc.ie]

- 13. researchgate.net [researchgate.net]

- 14. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. sphinxsai.com [sphinxsai.com]

The Triphenylmethyl (Trityl) Group: A Comprehensive Guide for the Protection of Nitrogen Heterocycles in Research and Drug Development

The strategic protection and deprotection of nitrogen atoms within heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, acid lability, and stability under a range of other conditions. This technical guide provides an in-depth exploration of the trityl group as a nitrogen protecting agent for heterocycles, offering researchers, scientists, and drug development professionals a detailed resource on its application, quantitative data, experimental protocols, and mechanistic insights.

Core Principles of the Trityl Protecting Group

The trityl group is a large, sterically demanding protecting group that is typically introduced by reacting the heterocyclic nitrogen with trityl chloride in the presence of a base.[1] Its significant steric hindrance can offer regioselective protection of less hindered nitrogen atoms in poly-functionalized heterocyles. The key characteristic of the N-trityl bond is its high sensitivity to acidic conditions, allowing for its facile removal with mild acids like acetic acid or trifluoroacetic acid (TFA), often at room temperature.[2] This lability is attributed to the exceptional stability of the resulting trityl cation, a resonance-stabilized carbocation. Conversely, the trityl group is robust under basic, neutral, and many reductive and oxidative conditions, rendering it orthogonal to many other protecting groups used in complex multi-step syntheses.

Derivatives of the trityl group, such as the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, offer tunable acid lability. The electron-donating methoxy substituents further stabilize the corresponding carbocation, making these groups even more acid-sensitive and allowing for their removal under exceptionally mild acidic conditions.[1]

Data Presentation: N-Tritylation and Deprotection of Common Heterocycles

The following tables summarize quantitative data for the N-tritylation and deprotection of various common nitrogen-containing heterocycles.

Table 1: N-Tritylation of Heterocycles

| Heterocycle | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Citation(s) |

| Imidazole | Trityl chloride, Triethylamine | DMF | 12-24 | RT | High (not specified) | [2] |

| Imidazole | o-Chlorotrityl chloride, Imidazole, Triethylamine | DMF | 48 | RT | 0 | [1] |

| Imidazole | o-Chlorotrityl chloride, Imidazole, Sodium Carbonate | Hexafluoroisopropanol | Not specified | RT | 92 | [1] |

| Pyrrole | Trityl chloride, Sodium hydride | DMF | Not specified | Not specified | Not specified | [3] |

| Piperidine | Trityl chloride, Triethylamine | Not specified | Not specified | Not specified | Not specified | [4] |

| Tetrazole | Trityl chloride | Not specified | Not specified | Not specified | High (not specified) | [5] |

Table 2: Deprotection of N-Trityl Heterocycles

| N-Trityl Heterocycle | Reagents & Conditions | Solvent | Time | Temp (°C) | Yield (%) | Citation(s) |

| N-Tritylimidazole | 1-5% TFA in DCM | DCM | 1-2 h | RT | Not specified | [2] |

| N-Tritylimidazole | 80% Acetic Acid | Aqueous | 2 h | RT | Not specified | [2] |

| N-Trityl amine | 97+% Formic Acid | Neat | 3 min | Cold | Not specified | [2] |

| N-Trityl amine | BF3·OEt2 | CHCl3/MeOH | 45 min | RT | 93 | [2] |

| N-Trityltetrazole | Indium, Methanol | THF/MeOH | Not specified | Reflux | 86-93 | [5][6] |

| N-Trityltetrazoles (in Sartans) | Lithium powder, Naphthalene (catalytic) | Not specified | Not specified | Not specified | Excellent | [7][8] |

| N-Tritylpiperidine | HgCl2, NaBH4 | MeCN | Not specified | RT | Partial | [4] |

Table 3: Spectroscopic Data for N-Trityl Heterocycles

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Solvent | Citation(s) |

| N-Tritylimidazole | 7.63 (s, 1H), 7.27 (s, 1H), 7.09-7.04 (m, 6H), 6.98-6.92 (m, 9H), 6.69 (s, 1H) | Not specified | d6-benzene | [8] |

| 1,2,4,5-Tetrasubstituted Imidazoles | Aromatic protons typically δ 6.5-8.5 | Aromatic carbons typically δ 114-160 | DMSO-d6 | [2] |

| N-Tosylpyrrole | Aromatic protons typically δ 6.0-7.5 | Aromatic carbons typically δ 108-140 | CDCl3 | [9] |

| Indole | Aromatic protons typically δ 6.5-7.7, NH ~11.1 | Aromatic carbons typically δ 102-136 | DMSO-d6 | [10] |

| Unsubstituted Pyrrole | Hα: ~6.7, Hβ: ~6.1, NH: ~8.1 | Cα: ~118, Cβ: ~108 | CDCl3 | [11][12] |

| Unsubstituted Imidazole | H2: ~7.7, H4/5: ~7.1, NH: ~11.6 | C2: ~136, C4/5: ~122 | CDCl3 | [13] |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Experimental Protocols

General Procedure for N-Tritylation of Imidazole

This protocol describes the protection of the imidazole nitrogen with a trityl group.[2]

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.

General Procedure for Acid-Catalyzed Deprotection of N-Trityl Imidazole

This protocol outlines the removal of the trityl group under acidic conditions.[2]

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO3 solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected imidazole.

Signaling Pathways and Experimental Workflows

The utility of the trityl group is best illustrated through its application in synthetic pathways. The following diagrams, generated using the DOT language, depict key transformations involving the trityl group.

N-Tritylation of a Heterocycle

The protection of a heterocyclic nitrogen with trityl chloride generally proceeds through an SN1-type mechanism, favored by the formation of the highly stable trityl cation.

Acid-Catalyzed Deprotection of an N-Trityl Heterocycle

The removal of the trityl group is typically achieved under acidic conditions, which involves protonation of the heterocyclic nitrogen followed by the departure of the stable trityl cation.

Lewis Acid-Mediated Deprotection

Alternatively, Lewis acids can be employed to facilitate the removal of the trityl group. The Lewis acid coordinates to the nitrogen atom, weakening the N-Tr bond and promoting cleavage.[2]

Applications in Drug Synthesis

The trityl group has proven to be an invaluable tool in the synthesis of numerous pharmaceuticals containing nitrogen heterocycles.

Synthesis of Losartan

In the synthesis of the angiotensin II receptor antagonist Losartan, a key step involves the introduction of a tetrazole ring. The nitrogen of the tetrazole is protected with a trityl group, which is subsequently removed under acidic conditions in the final step of the synthesis to yield the active pharmaceutical ingredient.[11][12]

Synthesis of Clotrimazole and Related Antifungal Agents

The synthesis of the antifungal drug Clotrimazole involves the reaction of imidazole with an o-chlorotrityl chloride derivative.[1][14] Similarly, the synthesis of other azole antifungals like Bifonazole and Fenticonazole utilizes trityl or substituted trityl groups to alkylate the imidazole or triazole ring.[4][7][15]

Conclusion

The triphenylmethyl (trityl) group is a versatile and highly effective protecting group for nitrogen atoms in a wide array of heterocyclic systems. Its key advantages, including steric bulk, acid lability, and orthogonality to many other common protecting groups, make it an essential tool for synthetic chemists in both academic research and industrial drug development. A thorough understanding of the reaction conditions for its introduction and cleavage, as well as its stability profile, allows for its strategic and efficient application in the synthesis of complex, biologically active molecules. The continued development of new methods for tritylation and detritylation will undoubtedly further expand the utility of this important protecting group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. rsc.org [rsc.org]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, antibacterial and antifungal activities of bifonazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal agents. VIII. Synthesis and antifungal activities of bipyrryl analogues of bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, antibacterial and antifungal activities of bifonazole derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 15. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

Methodological & Application

Application Notes: The Strategic Use of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole in Convergent Syntheses of Angiotensin II Receptor Blockers (Sartans)

Introduction

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole and its derivatives are pivotal intermediates in the industrial synthesis of sartans, a class of orally active, non-peptide angiotensin II receptor antagonists. These drugs, including valsartan, losartan, and irbesartan, are widely prescribed for the management of hypertension and congestive heart failure. The triphenylmethyl (trityl) group serves as a robust protecting group for the tetrazole moiety, enabling selective reactions at other positions of the molecule. This protection is crucial for preventing interference from the acidic proton of the tetrazole ring in subsequent coupling reactions. The bromo-functionalization provides a reactive handle for carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions, which form the core biphenyl structure of most sartan drugs.

Core Application: Biphenyl Core Synthesis

The primary application of this compound is in the construction of the characteristic biphenyl tetrazole scaffold of sartans. This is generally achieved via Suzuki or Negishi cross-coupling reactions. The trityl-protected bromophenyl tetrazole is coupled with a suitable organoboron or organozinc derivative of the other ring system of the target sartan. The trityl group is favored due to its ease of introduction and its mild cleavage conditions, typically acidic hydrolysis, which preserves the integrity of the final sartan molecule.[1][2]

Advantages of the Trityl-Protected Intermediate

-

Enhanced Solubility: The bulky trityl group often increases the solubility of the tetrazole intermediate in organic solvents, facilitating reactions and purification.

-

Prevention of Side Reactions: The acidic proton of the tetrazole is masked, preventing it from interfering with organometallic reagents or acting as a ligand for the metal catalyst in coupling reactions.[1]

-

Regioisomer Control: Protection of the tetrazole ring can influence the regioselectivity of subsequent reactions. The trityl group specifically protects one of the nitrogen atoms of the tetrazole ring.[1]

-

Facilitated Purification: The lipophilic nature of the trityl group can aid in the chromatographic purification of intermediates.

Comparative Synthesis Data

The following table summarizes quantitative data from various sartan syntheses utilizing trityl-protected bromophenyl tetrazole intermediates.

| Sartan | Coupling Reaction | Key Intermediate | Coupling Partner | Catalyst/Reagents | Yield | Reference |

| Valsartan | Negishi Coupling | Organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | Pd(OAc)₂, Q-phos, THF | 80% | [3][4] |

| Losartan | Suzuki Coupling | 2-(2′-triphenylmethyl-2′H-tetrazol-5′yl)phenylboronic acid | 2-n-Butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol | Pd catalyst, K₂CO₃ | >80% (overall) | [1][5] |

| Irbesartan | Alkylation | 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Phase Transfer Catalyst, Base | Not Specified | [6][7] |

| Olmesartan | N-Alkylation | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Trityl-protected bromomethylbiphenyl tetrazole | K₂CO₃, DMAc | 90% | [8] |

Experimental Protocols

Protocol 1: Synthesis of Trityl-Protected Valsartan Intermediate via Negishi Coupling

This protocol describes the key coupling step in an efficient synthesis of valsartan.[3][4]

1. Preparation of the Organozinc Reagent:

-

To a solution of 5-phenyl-1-trityl-1H-tetrazole in anhydrous THF at 25°C, add n-butyllithium and stir.

-

Cool the reaction mixture to -20°C and add a solution of anhydrous zinc chloride in THF.

2. Negishi Coupling:

-

To the freshly prepared organozinc reagent, add methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

-

Add palladium acetate and Q-phos as the catalyst system.

-

Heat the reaction mixture to 75°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.

3. Deprotection (Hydrolysis):

-

Dissolve the trityl-protected intermediate in methanol.

-

Add 3 N aqueous sodium hydroxide and reflux the mixture.

-

After the reaction is complete, cool the mixture and acidify with a suitable acid to precipitate valsartan.

-

Collect the solid by filtration and purify by recrystallization.

Protocol 2: Synthesis of Trityl Losartan via Suzuki Coupling

This protocol outlines the Suzuki coupling approach for the synthesis of a key losartan intermediate.[1]

1. Preparation of the Boronic Acid Intermediate:

-

Protect 5-phenyltetrazole with trityl chloride in the presence of triethylamine in THF to yield 2-trityl-5-phenyltetrazole.[1]

-

Perform a directed ortho-metalation of 2-trityl-5-phenyltetrazole using n-butyllithium, followed by reaction with triisopropyl borate and acidic workup to obtain 5-(2'-boronophenyl)-2-(triphenylmethyl)-2H-tetrazole.[1]

2. Suzuki Coupling:

-

In a suitable reaction vessel, combine 5-(2'-boronophenyl)-2-(triphenylmethyl)-2H-tetrazole and 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol in a suitable solvent system (e.g., toluene and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate.

-

Heat the mixture under an inert atmosphere until the reaction is complete as monitored by HPLC or TLC.

-

Cool the reaction mixture, separate the layers, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude trityl losartan.

-

Purify the crude product by column chromatography or recrystallization.

3. Deprotection:

-

Suspend trityl losartan in a mixture of THF and methanol.

-

Add an aqueous acid such as 4N HCl or H₂SO₄ and stir at room temperature.[9]

-

Monitor the deprotection by TLC.

-

Once complete, adjust the pH with a base (e.g., NaOH) to precipitate the triphenylmethanol byproduct.[9]

-

Filter off the byproduct and extract the filtrate with an organic solvent to remove any remaining non-polar impurities.

-

Acidify the aqueous layer to precipitate losartan, which can then be isolated and purified.[9]

Visualizations

Caption: General workflow for sartan synthesis.

Caption: Logical relationships in sartan synthesis.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 6. EP2049527A2 - Preparation of irbesartan - Google Patents [patents.google.com]

- 7. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]

Application Notes and Protocols: Deprotection of the Trityl Group from 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction